Lipophilicity Differentiation: Higher LogP vs. Unsubstituted Imidazo[1,5-a]pyrazine
8-Chloro-3-isopropylimidazo[1,5-a]pyrazine exhibits a significantly higher lipophilicity compared to the unsubstituted imidazo[1,5-a]pyrazine scaffold . This difference is critical for optimizing membrane permeability and target engagement in medicinal chemistry campaigns .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.13; XLOGP3 = 2.9; iLOGP = 2.24; LogP = 1.41 |
| Comparator Or Baseline | Imidazo[1,5-a]pyrazine (unsubstituted) LogP = -0.39 |
| Quantified Difference | ΔLogP ≈ +2.5 (unsubstituted vs. target compound) |
| Conditions | In silico prediction using multiple algorithms (XLOGP3, iLOGP, WLOGP, MLOGP, SILICOS-IT); experimental LogP not reported |
Why This Matters
Higher lipophilicity enhances passive membrane diffusion and blood-brain barrier penetration potential, making this compound a more suitable starting point for CNS drug discovery programs.
